N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
This compound is a triazolopyridazine derivative featuring a piperidine-3-carboxamide backbone and a 4-(acetylamino)phenyl substituent.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13(27)21-15-4-6-16(7-5-15)22-19(28)14-3-2-10-25(11-14)18-9-8-17-23-20-12-26(17)24-18/h4-9,12,14H,2-3,10-11H2,1H3,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWCZUQZSHVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Acetylation: The acetylamino group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the triazolopyridazine and piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a piperidine ring, an acetylamino substituent, and a triazolo[4,3-b]pyridazine moiety. These structural components contribute to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 379.424 g/mol .
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies indicate that N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exhibits significant anticancer properties. The triazolo[4,3-b]pyridazine core is known for its ability to interact with various biological targets, potentially leading to the inhibition of tumor growth and proliferation. The compound's mechanism may involve the modulation of enzyme activity related to cancer cell signaling pathways.
2. Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Its ability to inhibit specific enzymes or receptors involved in inflammatory processes suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders. Interaction studies have demonstrated that it effectively binds to molecular targets associated with inflammation.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for industrial production. Factors such as temperature and pressure are crucial for maximizing yield and purity during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Enzymes | Inhibition | Disruption of cellular processes |
| Receptors | Modulation | Altered signaling pathways |
| Cancer-related proteins | Binding | Inhibition of tumor growth |
These interactions can lead to significant biological responses that warrant further investigation in drug development.
Case Studies and Research Findings
Recent research has focused on the pharmacological profiling of this compound. For instance:
- Study on Anticancer Effects : A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through caspase activation pathways.
- Anti-inflammatory Mechanism Investigation : Another study explored its effects on cytokine production in vitro, revealing a reduction in pro-inflammatory cytokines following treatment with the compound.
These findings highlight the therapeutic potential of this compound in both oncology and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group may confer metabolic stability .
- Linker Flexibility : Piperidine backbones (target compound, CAS 1144430-44-3) offer conformational rigidity, while piperazine (AZD5153) or acetamide linkers (C1632) provide varied steric and electronic environments .
- Terminal Groups: The 4-(acetylamino)phenyl group in the target compound may facilitate hydrogen bonding with target proteins, whereas chlorobenzyl () or phenoxyethyl (AZD5153) groups prioritize hydrophobic interactions .
Pharmacological and Functional Comparisons
Key Insights :
- Target Specificity : C1632 and AZD5153 demonstrate well-characterized mechanisms (Lin28 inhibition, BET targeting), whereas the target compound’s activity remains inferred from structural parallels.
- Potency: AZD5153’s nanomolar potency highlights the impact of bivalent binding motifs, a feature absent in the target compound.
Biological Activity
N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine core and a piperidine ring , contributing to its unique biological properties. Its molecular formula is and it includes multiple functional groups that enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is particularly significant for drug development due to its potential to modulate enzyme activity and signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by inhibiting key cellular processes.
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. For instance, derivatives of the triazolo structure have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. In particular, compounds with the triazolo core have been linked to selective inhibition of kinases associated with cancer progression .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been supported by studies demonstrating its potential in reducing inflammatory markers in cellular models. This suggests a role for the compound in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of triazolo derivatives:
- In Vitro Studies : A study demonstrated that compounds containing the triazolo scaffold exhibited potent inhibition of various kinases involved in cancer signaling pathways. For example, one derivative showed an IC50 value of 0.005 µM against c-Met kinases, indicating strong anticancer potential .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazolo compounds revealed that modifications at specific positions on the triazole ring significantly affect biological activity. For instance, substituents at the 2 and 6 positions have been shown to enhance potency against cancer cell lines .
- Toxicity and Safety Profiles : Toxicity assessments conducted on related compounds indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation for safety profiles before clinical application. The structure's complexity necessitates thorough testing for potential side effects in vivo .
Comparative Analysis
The following table summarizes key similarities and differences between this compound and other related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazolo core + Piperidine | Anti-inflammatory, Anticancer |
| 1H-Triazolo[4,5-d]pyrimidines | Triazole fused with pyrimidine | Antimicrobial |
| 1H-Triazolo[3,4-b][1,3,4]thiadiazines | Triazole fused with thiadiazine | Similar anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
